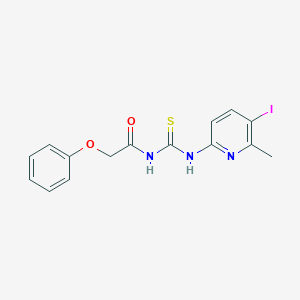![molecular formula C18H18BrClN2O3 B238195 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic use in various diseases.
Mécanisme D'action
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide works by inhibiting the activity of the BRD4 protein, which plays a role in gene expression and cell growth. By inhibiting BRD4, this compound can prevent the growth of cancer cells and reduce inflammation. Additionally, this compound has been shown to improve cognitive function by reducing the accumulation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer research, this compound has been shown to induce cell cycle arrest and apoptosis in breast cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and improve survival in mice with sepsis. In neurological disorder research, this compound has been shown to reduce the accumulation of amyloid beta plaques in the brain and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide in lab experiments is its specificity for the BRD4 protein, which allows for targeted inhibition of gene expression and cell growth. Additionally, this compound has been shown to be effective in reducing inflammation and improving cognitive function in animal models. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful dosing and monitoring.
Orientations Futures
There are several future directions for research on 5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide. One direction is to investigate its potential therapeutic use in other diseases, such as autoimmune disorders and metabolic diseases. Another direction is to develop more potent and selective inhibitors of the BRD4 protein. Additionally, further research is needed to better understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide can be synthesized through a series of chemical reactions involving the starting materials 4-(isobutyrylamino)-3-methoxyaniline and 5-bromo-2-chlorobenzoyl chloride. The synthesis involves the formation of an amide bond between the two starting materials, followed by the introduction of a bromine and chlorine atom to the benzene ring. The final product is obtained through purification and isolation techniques.
Applications De Recherche Scientifique
5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide has been studied for its potential therapeutic use in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by targeting the BRD4 protein. In inflammation research, this compound has been shown to reduce inflammation in mice with sepsis. In neurological disorder research, this compound has been shown to improve cognitive function in mice with Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H18BrClN2O3 |
|---|---|
Poids moléculaire |
425.7 g/mol |
Nom IUPAC |
5-bromo-2-chloro-N-[3-methoxy-4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H18BrClN2O3/c1-10(2)17(23)22-15-7-5-12(9-16(15)25-3)21-18(24)13-8-11(19)4-6-14(13)20/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Clé InChI |
DTIPCDPLAMEXSD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
SMILES canonique |
CC(C)C(=O)NC1=C(C=C(C=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxybenzamide](/img/structure/B238116.png)
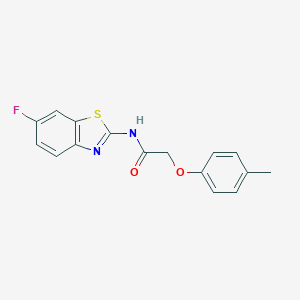
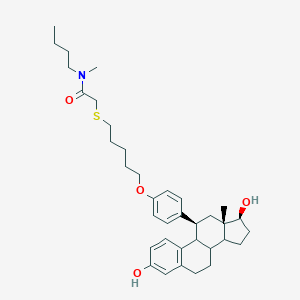

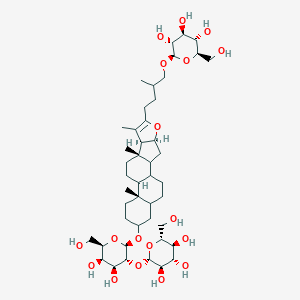
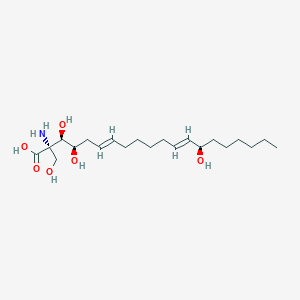
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]butanamide](/img/structure/B238152.png)
![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)
![2,6-dimethoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B238161.png)
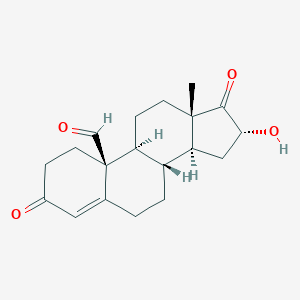
![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B238171.png)
